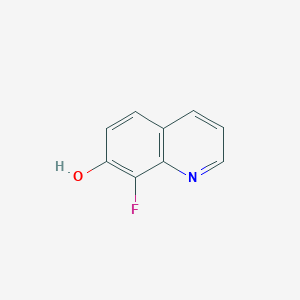

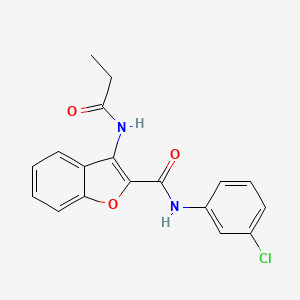

![molecular formula C13H21NO3 B2515129 叔丁基 N-[(3-氧代螺[3.3]庚烷-1-基)甲基]氨基甲酸酯 CAS No. 2361644-49-5](/img/structure/B2515129.png)

叔丁基 N-[(3-氧代螺[3.3]庚烷-1-基)甲基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "Tert-butyl N-[(3-oxospiro[3.3]heptan-1-yl)methyl]carbamate" is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl carbamate compounds, which are important intermediates in organic synthesis and have applications in the synthesis of natural products and pharmaceuticals. These compounds are characterized by the presence of a tert-butyl group attached to a carbamate moiety, which can be further modified to introduce various functional groups .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is well-documented in the literature. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Another example is the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine through a multi-step process that includes esterification, protection, and reduction steps . These methods highlight the versatility of tert-butyl carbamate derivatives as building blocks in organic synthesis.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of a tert-butyl group and a carbamate functional group. The carbamate group can be linked to various other functional groups, such as hydroxyl, alkyl, or aryl groups, which can be further functionalized to create complex molecules. The tert-butyl group serves as a protective group that can be removed under certain conditions to reveal the functional group of interest .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in a variety of chemical reactions. For example, they can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . They can also be used as sources of synthons in reactions with lithium powder and electrophiles to produce functionalized carbamates . Additionally, tert-butyl carbamate derivatives can be involved in asymmetric Mannich reactions to synthesize chiral amino carbonyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by the nature of the substituents attached to the carbamate nitrogen. These properties include solubility, boiling and melting points, and reactivity towards various reagents. The tert-butyl group generally increases the steric bulk of the molecule, which can affect its reactivity and the outcome of chemical reactions. The protective nature of the tert-butyl group also allows for selective reactions at other sites of the molecule .

科学研究应用

环境修复和含氧物的归宿

对相关叔丁基化合物,特别是甲基叔丁基醚 (MTBE) 的研究提供了对环境行为、归宿和修复技术的见解,这些技术可能适用于叔丁基 N-[(3-氧代螺[3.3]庚烷-1-基)甲基]氨基甲酸酯。这些研究重点关注与该化合物具有结构相似性的 MTBE 的分解、环境出现、归宿和生物降解途径,突出了环境修复应用的潜力。

分解和环境去除:在冷等离子体反应器中分解结构相关的化合物 MTBE 证明了创新修复技术的潜力。向等离子体反应器中添加氢显着提高了 MTBE 的分解效率,将其转化为危害性较小的化合物 (L. Hsieh 等人,2011 年)。这表明类似的基于等离子体的技术可以应用于叔丁基 N-[(3-氧代螺[3.3]庚烷-1-基)甲基]氨基甲酸酯的分解,以进行环境修复。

环境行为和归宿:了解 MTBE 的环境行为和归宿为预测类似化合物如何与环境基质相互作用提供了基础。MTBE 在水中的高溶解性和低生物降解潜力表明修复水污染物存在挑战 (P. Squillace 等人,1997 年)。这些特性强调了为叔丁基 N-[(3-氧代螺[3.3]庚烷-1-基)甲基]氨基甲酸酯等化合物制定有针对性的修复策略的重要性。

生物降解:在各种氧化还原条件下微生物降解 MTBE 揭示了在亚表层环境中生物降解含氧物的复杂性 (T. Schmidt 等人,2004 年)。这项研究强调了了解特定生物降解途径和条件的重要性,这些途径和条件可以促进受污染地点中类似化合物的分解。

用于纯化的膜分离:使用聚合物膜通过全蒸发法从甲醇/MTBE 混合物中分离和纯化 MTBE 强调了非生物方法在处理被有机化合物污染的水中的作用 (A. Pulyalina 等人,2020 年)。这种基于膜的分离技术可以适用于被叔丁基 N-[(3-氧代螺[3.3]庚烷-1-基)甲基]氨基甲酸酯污染的水的净化。

属性

IUPAC Name |

tert-butyl N-[(3-oxospiro[3.3]heptan-1-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-9-7-10(15)13(9)5-4-6-13/h9H,4-8H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYELLXXRNBKJBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC(=O)C12CCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(3-oxospiro[3.3]heptan-1-yl)methyl]carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-Cyano-N-[2-(dimethylamino)ethyl]-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide;hydrochloride](/img/structure/B2515047.png)

![(1S,5R)-3-Azabicyclo[3.2.0]heptan-2-one](/img/structure/B2515050.png)

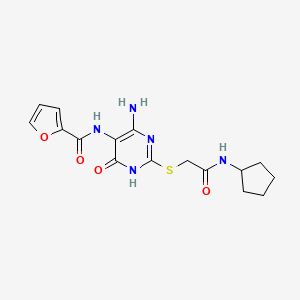

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-cyclopentylacetamide](/img/structure/B2515058.png)

![2-Bicyclo[2.1.1]hexanylmethanamine](/img/structure/B2515060.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2515063.png)

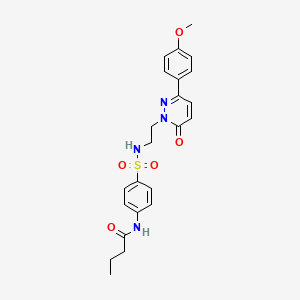

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2515066.png)